6-Bromopurine

Vue d'ensemble

Description

6-Bromopurine enhances the carcinostatic activity of azaserine in a test system employing ascites cell forms of sarcoma 180 and Ehrlich carcinoma in vivo. This compound nucleosides are excellent substrates for substitution reactions with N-, O-, and S-containing nucleophiles in polar solvents.

Mécanisme D'action

Target of Action

The primary target of 6-Bromopurine is Nucleoside deoxyribosyltransferase-I . This enzyme is found in the organism Lactobacillus helveticus .

Mode of Action

It is known that it interacts with its target enzyme, nucleoside deoxyribosyltransferase-i

Biochemical Pathways

It is known that it interacts with Nucleoside deoxyribosyltransferase-I

Analyse Biochimique

Biochemical Properties

6-Bromopurine interacts with the enzyme Nucleoside deoxyribosyltransferase-I in Lactobacillus helveticus . It forms glutathione conjugates in reactions catalyzed by intracellular glutathione transferases (GSTs), and these conjugates are subsequently exported from the cells by ATP-dependent membrane transporters .

Cellular Effects

This compound can cross the blood-brain barrier and give rise to substrates of multidrug resistance-associated proteins (MRPs) . The electrophilic purines form glutathione conjugates in reactions catalyzed by intracellular glutathione transferases (GSTs), and the conjugates are subsequently exported from the cells by ATP-dependent membrane transporters .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with the enzyme Nucleoside deoxyribosyltransferase-I

Metabolic Pathways

Activité Biologique

6-Bromopurine (6-BP) is a halogenated purine derivative that has garnered attention for its biological activity, particularly in the context of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

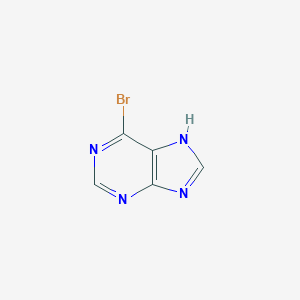

This compound is an analog of adenine, with a bromine atom substituted at the 6-position of the purine ring. Its synthesis typically involves bromination of purine derivatives or nucleosides. Various synthetic routes have been explored, including palladium-catalyzed aryl amination reactions that utilize this compound nucleosides as substrates for further modifications .

Antiviral Activity:

Research has demonstrated that this compound exhibits antiviral properties, particularly against RNA viruses. It functions as a nucleoside analog, interfering with viral replication by mimicking natural nucleotides. For instance, studies have indicated that this compound can inhibit the replication of SARS-CoV by disrupting the viral RNA synthesis process .

Anticancer Properties:

In addition to its antiviral effects, this compound has shown potential as an anticancer agent. It can induce apoptosis in cancer cells by disrupting nucleotide metabolism and DNA synthesis. The compound's ability to inhibit ATP deaminase suggests that it may play a role in modulating cellular energy levels and metabolic pathways critical for cancer cell proliferation .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Antiviral Efficacy Against SARS-CoV :

A study evaluated the antiviral activity of several nucleoside analogs, including this compound derivatives. The results indicated that compounds containing the this compound moiety exhibited significant inhibition of SARS-CoV replication, with an IC50 value comparable to established antiviral agents like ribavirin . -

Impact on Cancer Cell Lines :

In vitro studies have shown that this compound can effectively induce apoptosis in various cancer cell lines. The mechanism involves disrupting nucleotide metabolism, leading to reduced DNA synthesis and increased cellular stress responses . -

Toxicity and Safety Profiles :

Non-clinical toxicity studies have been conducted to assess the safety profile of this compound in potential clinical applications. These studies are crucial for understanding the compound's therapeutic window and guiding future clinical trials .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. The presence of the bromine atom at the 6-position is critical for its antiviral efficacy. Modifications at this position can significantly alter its biological properties, as seen in various SAR studies where different halogenated purines were tested for their inhibitory effects on viral replication and enzyme activity .

Applications De Recherche Scientifique

Chemical Applications

1. Building Block in Synthesis

- 6-Bromopurine serves as a crucial intermediate in the synthesis of various purine derivatives. It is utilized in the development of pharmaceuticals and agrochemicals by providing a structural framework for more complex molecules .

2. Synthesis of Pro-drug Tracers

- A series of 6-halopurines, including this compound, have been synthesized as potential pro-drug tracers for imaging purposes. These compounds are designed to conjugate with glutathione in the brain, enabling non-invasive assessment of drug efflux transporters like MRP1 using PET imaging techniques .

Biological Applications

1. Anticancer Activity

- Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor growth when combined with azaserine, likely due to its interference with guanine nucleotide biosynthesis. This property positions it as a candidate for cancer therapy .

2. Enzyme Inhibition

- The compound acts as an inhibitor of enzymes involved in nucleic acid metabolism. Its mechanism involves binding to specific molecular targets, which can lead to the modulation of cellular processes related to DNA replication and repair.

Medical Applications

1. Development of Therapeutic Agents

- This compound is investigated for its potential role in developing new therapeutic agents targeting specific enzymes and receptors. Its ability to interfere with nucleic acid metabolism makes it a valuable candidate for drug development aimed at treating various diseases .

2. Radiolabeled Compounds for Clinical Use

- The synthesis of radiolabeled derivatives such as 6-bromo-7-[^11C]methylpurine ([^11C]7m6BP) is being explored for clinical applications in assessing MRP1 activity in human tissues. Improved methodologies have increased the yield and selectivity of these compounds, enhancing their potential utility in clinical settings .

Industrial Applications

1. Specialty Chemicals Production

- In industrial contexts, this compound is used in producing specialty chemicals and advanced materials, leveraging its unique chemical properties for various applications.

Case Studies

Case Study 1: Antitumor Activity

- A study demonstrated that this compound enhances the efficacy of azaserine against sarcoma 180 and Ehrlich carcinoma cells in vivo, highlighting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Imaging Studies

Analyse Des Réactions Chimiques

SNAr Reactions

6-Bromopurine and its nucleosides are surprisingly reactive in direct substitution reactions (SNAr) with N-, O-, and S-containing nucleophiles in polar solvents . This is unexpected given the typical reactivity trend of halogenated aromatic systems (F > Cl > Br > I) .

-

Even weakly nucleophilic aromatic amines can give high yields of substitution products with this compound nucleosides .

-

Reactions with primary aromatic amines, secondary aliphatic amines, and imidazole occur selectively at the C6 position, without affecting acetyl-protected ribose .

Researchers have studied SNAr reactions with 6-halopurine compounds to determine comparative reactivities . For example, the displacement reactivity order was found to be F > Br > Cl > I with BuNH2/MeCN .

Reactions with Glutathione Transferases (GSTs)

This compound can cross the blood-brain barrier and act as a pro-probe for monitoring multidrug resistance-associated protein (MRP) functionality .

-

Intracellular glutathione conjugation occurs in reactions catalyzed by GSTs .

-

The resulting glutathione conjugates are then exported from cells by ATP-dependent membrane transporters .

-

This compound generally gives 1.5-5 times higher activity values than 6-chloropurine with different GSTs . GST P1-1 is the most active enzyme with both this compound and 6-chloropurine .

Table 1: Specific Activities of GSTs with this compound (6-BP) and 6-Chloropurine (6-CP)

| GST | Substrate | 6-BP | 6-CP |

|---|---|---|---|

| A1-1 | 0.11 | 0.03 | |

| A2-2*C | 0.21 | 0.005 | |

| A2-2*D | 0.39 | 0.08 | |

| A3-3 | 0.09 | 0.04 | |

| M1-1 | 0.04 | 0.04 | |

| M2-2 | 0.16 | 0.05 | |

| M4-4 | 0.002 | 0.001 | |

| M5-5 | 0.26 | 0.15 | |

| P1-1 | 3.90 | 1.39 | |

| T1-1 | 0.004 | 0.004 | |

| rA2-2 | 0.54 | 0.16 | |

| rA3-3 | 0.08 | 0.05 |

Values (μmol·mg-1·min-1) are means of replicates from separate measurements (n ≥ 3); SD ≤ 5%, except for GST M4-4 (± 8%) and GST T1-1 (± 13%).

Table 2: Catalytic Efficiencies (kcat/Km) of the Most Active GSTs with 6-Halogenopurines

| GST | Substrate | 6-BP | 6-CP |

|---|---|---|---|

| M2-2 | 0.49 | 0.09 | |

| P1-1 | 41.9 | 14.7 | |

| rA2-2 | 8.8 | 1.5 |

Values (M-1 · s-1) are based on means of triplicates ± SD ≤ 5%.

Methylation

Methylation of this compound with C-methyl iodide ($$$$^{11}^{11}$$C-labeled isomers .

Other Reactions and Uses

-

This compound enhances the carcinostatic activity of azaserine .

-

It can be used to synthesize 15N-labelled O6-alkylguanines for quantitative gas chromatography-mass spectrometry (GC-MS) analyses.

-

This compound inhibits tumor growth when combined with azaserine, possibly by blocking guanine nucleotide biosynthesis between inosine 5'-phosphate and guanosine 5'-phosphate .

-

This compound nucleosides are used as substrates for palladium-catalyzed aryl amination reactions.

Propriétés

IUPAC Name |

6-bromo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGFGRDVWBZYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227499 | |

| Record name | Purine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-69-1 | |

| Record name | 6-Bromo-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purine, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-bromopurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Bromopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

>300 °C | |

| Record name | 6-bromopurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 6-bromopurine a valuable reagent in nucleoside analogue synthesis?

A1: this compound nucleosides, unlike other halogenated aromatic systems, readily undergo direct substitution reactions (SNAr). This unexpected reactivity allows for the facile incorporation of various nucleophiles, including aromatic amines, secondary aliphatic amines, imidazole, alcohols, and thiols, selectively at the C6 position. [] This approach simplifies the synthesis of diverse nucleoside analogues, potentially leading to new biochemical tools and therapeutics. []

Q2: Can you elaborate on the use of this compound in the synthesis of labelled compounds for quantitative analysis?

A2: this compound serves as a key precursor for synthesizing 15N-labelled O6-alkylguanines. These labelled compounds find use as internal standards in quantitative gas chromatography-mass spectrometry (GC-MS) analyses. [] This application highlights the versatility of this compound in developing analytical tools for studying biologically relevant molecules.

Q3: How does this compound interact with glutathione transferases (GSTs)?

A3: this compound, along with 6-chloropurine, can penetrate the blood-brain barrier and act as pro-probes for monitoring multidrug resistance-associated protein (MRP) functionality. [] These halogenopurines undergo intracellular glutathione conjugation in reactions catalyzed by GSTs. [] This conjugation facilitates the subsequent export of the conjugates from cells by ATP-dependent membrane transporters. [] The efficacy of these pro-probes relies on their ability to act as substrates for human GSTs, especially the highly active GST P1-1, making them suitable for investigating MRP functionality in the human brain. []

Q4: How is this compound used in the synthesis of DNA adducts for studying carcinogenesis?

A4: this compound plays a crucial role in synthesizing covalent 2'-deoxyadenosine (dA) adducts of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (BaP). This synthesis involves a palladium-catalyzed C-N bond formation between a protected this compound nucleoside derivative and an amino tribenzoate derivative of the PAH. [] These adducts, formed via a different route than direct DNA alkylation by PAH diol epoxides, are valuable tools for investigating the structural and functional consequences of PAH-induced DNA damage, a key aspect of carcinogenesis. []

Q5: How can this compound be dehalogenated under environmentally friendly conditions?

A6: Microwave irradiation facilitates the dehalogenation of this compound nucleosides using hydrazine monohydrate in water. This method offers a greener alternative to traditional dehalogenation techniques, simplifying the synthesis of purine nucleosides. [] The use of microwave irradiation and water as a solvent reduces the environmental impact of this chemical transformation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.